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Compound of Interest

Compound Name: 1,1-dioxothiane-4-carboxylic acid

Cat. No.: B3150796

In the landscape of modern medicinal chemistry and materials science, molecules that offer a
unique combination of structural rigidity, polarity, and reactive functionality are of paramount
importance. 1,1-dioxothiane-4-carboxylic acid, a compound featuring a six-membered cyclic
sulfone (thiane-1,1-dioxide) and a carboxylic acid group, represents such a scaffold. The
sulfone group, a potent hydrogen bond acceptor and bioisostere of the carbonyl group, imparts
conformational constraint and metabolic stability.[1][2] Concurrently, the carboxylic acid
provides a handle for further chemical modification and significantly influences the molecule's
physicochemical properties.

This guide provides a comprehensive analysis of the solubility and stability of 1,1-dioxothiane-
4-carboxylic acid. Understanding these core characteristics is critical for its effective
application in drug design, formulation development, and synthetic chemistry. We will move
beyond theoretical principles to provide actionable experimental protocols, grounded in the
causality of molecular behavior, to empower researchers in their practical applications of this
promising molecule.

Core Physicochemical Properties

A foundational understanding begins with the molecule's basic chemical and physical
identifiers. These properties are essential for accurate documentation, analysis, and regulatory

submission.
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Property Value Source

1,1-dioxothiane-4-carboxylic
IUPAC Name " PubChem|[3]
aci

Tetrahydro-2H-thiopyran-4-
Synonyms ) ) o PubChem|[3]
carboxylic acid 1,1-dioxide

CAS Number 64096-87-3 ChemicalBook[4]
Molecular Formula CeH1004S PubChem][3]
Molecular Weight 178.21 g/mol PubChem|[3]
Hydrogen Bond Acceptor

4 PubChem][3]
Count
Hydrogen Bond Donor Count 1 PubChem][3]

Solubility Profile: From Theory to Formulation

The solubility of an active compound is a critical determinant of its bioavailability, formulation
feasibility, and utility in solution-phase reactions. The bifunctional nature of 1,1-dioxothiane-4-
carboxylic acid creates a nuanced solubility profile.

Theoretical Assessment

The molecule's structure contains two highly polar functional groups:

e Carboxylic Acid (-COOH): This group is a hydrogen bond donor and acceptor, readily
interacting with polar solvents like water.[5] Carboxylic acids with fewer than five carbon
atoms are typically water-soluble.[5][6]

e Cyclic Sulfone (-SOz2-): The sulfonyl group is a strong hydrogen bond acceptor and is known
to increase polarity and reduce lipophilicity, which can enhance aqueous solubility.[1][2]

While the six-membered aliphatic ring contributes some hydrophobic character, the
overwhelming influence of the two polar groups suggests that the compound will be soluble in
polar solvents, particularly water.
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Caption: Factors influencing the solubility of 1,1-dioxothiane-4-carboxylic acid.

Enhancing Aqueous Solubility: The Power of pH

A key advantage of the carboxylic acid moiety is its acidity. By reacting with a base, the neutral
acid is converted into its corresponding carboxylate salt, which is significantly more water-
soluble.[6][7][8] This is a fundamental strategy for formulating acidic compounds for aqueous
delivery.

Table of Expected Solubility
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Solvent Class Example(s) Expected Solubility Rationale

) Water, Methanol, ]
Polar Protic High
Ethanol

Strong hydrogen
bonding with -COOH
and -SO:z groups.

Polar Aprotic DMSO, DMF High

Strong dipole-dipole

interactions.[9]

Aqueous Base 1M NaOH, 1M K2COs  Very High

Formation of highly
soluble carboxylate
salt.[6][10]

Non-Polar Hexane, Toluene Low / Insoluble

Mismatch in polarity;
insufficient

intermolecular forces.

Experimental Protocol: Aqueous Solubility

Determination (Shake-Flask Method)

This protocol provides a reliable method for quantifying the aqueous solubility of the target

compound.

Objective: To determine the equilibrium solubility of 1,1-dioxothiane-4-carboxylic acid in a

buffered aqueous solution at a controlled temperature.
Materials:

+ 1,1-dioxothiane-4-carboxylic acid

e Phosphate-buffered saline (PBS), pH 7.4

o Type | ultrapure water

o Calibrated analytical balance

e Thermostatically controlled shaker incubator

e 0.22 um syringe filters (low-protein binding)
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 HPLC or UPLC system with a suitable detector (e.g., UV, ELSD, or MS)
Procedure:

o Preparation: Add an excess amount of 1,1-dioxothiane-4-carboxylic acid to a known
volume of PBS (pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure
saturation.

o Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25°C or
37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Causality: This
extended period allows the dissolution and precipitation processes to reach a steady state,
reflecting the true thermodynamic solubility.

o Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to
let undissolved solids settle. Alternatively, centrifuge at a low speed.

o Sampling: Carefully withdraw an aliquot of the supernatant.

« Filtration: Immediately filter the aliquot through a 0.22 um syringe filter to remove any
remaining microscopic particles. Causality: Unfiltered particulates would falsely inflate the
measured concentration.

o Quantification: Dilute the filtered sample with the mobile phase and analyze using a pre-
validated HPLC/UPLC method against a standard curve of known concentrations. Calculate
the concentration in mg/mL or pg/mL.

Stability Profile: A Chemically Robust Scaffold

The stability of a compound dictates its shelf-life, handling requirements, and degradation
pathways. 1,1-dioxothiane-4-carboxylic acid is predicted to be a highly stable molecule due
to the intrinsic properties of its functional groups.

Theoretical Assessment

e Cyclic Sulfone Moiety: Sulfones are among the most stable organosulfur functional groups.
The sulfur atom is in its highest oxidation state (+6), rendering it resistant to further oxidation.
The group is also stable to most reducing agents and is generally not susceptible to
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hydrolysis. This metabolic and chemical stability is a key reason for its incorporation into
drug candidates.[2]

o Carboxylic Acid Moiety: Aliphatic carboxylic acids are chemically robust. Decarboxylation is a
potential degradation reaction but typically requires very high temperatures or the presence
of a beta-carbonyl group, which is absent in this structure.[7] The primary reactivity is its
acidity, which is a predictable chemical property rather than an instability.[11]

o Combined Influence: The sulfone group is strongly electron-withdrawing, which increases the
acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.[6][10] This
does not, however, detract from the overall stability of the molecule.
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Caption: Factors contributing to the high stability of the molecule.

Potential Degradation Pathways (Under Forced
Conditions)

While stable under normal storage, it is crucial for drug development to understand how the
molecule behaves under stress. Forced degradation studies expose the compound to harsh
conditions to identify potential liabilities.
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» Hydrolytic: Expected to be highly stable across a wide pH range. No readily hydrolyzable
groups are present.

o Oxidative: The sulfone is inert. The aliphatic C-H bonds could be oxidized under extreme
conditions (e.g., strong peroxide with heat), but this is unlikely under typical scenarios.

o Thermal: The compound is a solid and is expected to be stable at elevated temperatures,
likely decomposing only near or above its melting point.

» Photolytic: Susceptibility to photodegradation is difficult to predict without experimental data
and depends on the molecule's ability to absorb UV or visible light.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for 1,1-dioxothiane-4-
carboxylic acid and to develop a stability-indicating analytical method.

Materials:

e 1,1-dioxothiane-4-carboxylic acid

e Solutions: 0.1 M HCI, 0.1 M NaOH, 3% H20:2
o Methanol or Acetonitrile (HPLC grade)

o Photostability chamber (ICH Q1B compliant)
e High-temperature oven

e HPLC-UV/MS system

Procedure:

o Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or
methanol) at a known concentration (e.g., 1 mg/mL).

o Stress Conditions: Dispense the stock solution into separate vials for each condition:

o Acid Hydrolysis: Add 0.1 M HCI. Heat at 80°C for 24 hours.
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o Base Hydrolysis: Add 0.1 M NaOH. Heat at 80°C for 24 hours.

o Oxidation: Add 3% H20:2. Keep at room temperature for 24 hours.

o Thermal (Solution): Heat the stock solution at 80°C for 24 hours.

o Thermal (Solid): Place the solid powder in an oven at 105°C for 24 hours.

o Photostability: Expose the solution and solid to light providing an overall illumination of not
less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than
200 watt hours/square meter.

e Sample Analysis:
o At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.
o Neutralize the acidic and basic samples before injection.

o Analyze all samples by a stability-indicating HPLC method, ideally with mass spectrometry
detection (LC-MS).

e Data Evaluation:
o Compare the chromatograms of the stressed samples to a control (unstressed) sample.
o Calculate the percentage of degradation.

o Use the MS data to identify the mass of any new peaks (degradants) to propose
degradation pathways. Trustworthiness: A method is considered "stability-indicating” only if
it can resolve the parent peak from all significant degradation products.

Analytical Methodologies

Robust analytical methods are required to assess purity, quantify concentration, and monitor
stability.

» High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity
and stability assessment.
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o Column: A reversed-phase C18 column is a suitable starting point.

o Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and
an organic solvent (e.g., acetonitrile or methanol) is typical for acidic compounds.

o Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths
(~210 nm) may be possible. However, more universal detectors like Evaporative Light
Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are
recommended for accurate quantification.

e Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high
polarity of the carboxylic acid, direct analysis is difficult. Derivatization of the carboxylic acid
group (e.g., to an ester) is typically required to make the molecule suitable for GC analysis.
[12][13]

Conclusion

1,1-dioxothiane-4-carboxylic acid is a molecule defined by high polarity and robust chemical
stability. Its solubility is significant in polar solvents and can be dramatically increased in
agueous media through pH adjustment to form a carboxylate salt. This property is a distinct
advantage for pharmaceutical formulation. The compound's stability is anchored by the
chemically inert cyclic sulfone and the stable carboxylic acid, making it resistant to common
hydrolytic, oxidative, and thermal degradation pathways. While these theoretical assessments
provide a strong framework, this guide emphasizes the necessity of empirical validation
through the detailed experimental protocols provided. A thorough understanding of these
solubility and stability characteristics is the foundation for successfully leveraging this versatile
chemical scaffold in advanced scientific applications.
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 To cite this document: BenchChem. [Introduction: Unveiling the Potential of a Bifunctional
Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3150796#solubility-and-stability-of-1-1-dioxothiane-4-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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